![molecular formula C22H27NO3 B12629409 [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-50-9](/img/structure/B12629409.png)
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transport ability. These properties make them suitable for various applications in optoelectronics, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the functionalization of carbazole at the 2-position with an octyl group and an acetic acid moiety. The general synthetic route includes:
N-Alkylation: Carbazole is first alkylated with an octyl halide in the presence of a base to form 9-octylcarbazole.
Bromination: The 9-octylcarbazole is then brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated product undergoes nucleophilic substitution with sodium acetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized carbazole derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices. In biological systems, it may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid moiety.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group, used in polymer synthesis.
9H-Carbazol-9-yl-acetic acid: Lacks the octyl group, making it less hydrophobic.
Uniqueness
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to its combination of an octyl group and an acetic acid moiety, which imparts specific solubility, stability, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
920982-50-9 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(9-octylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChI Key |
LVYIDHZDGXAAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
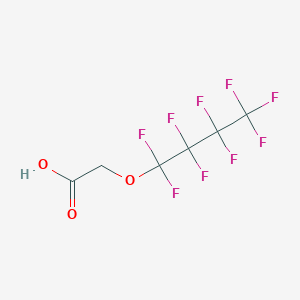
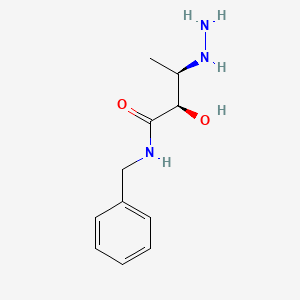
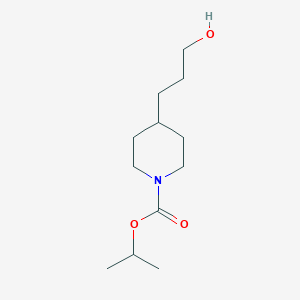
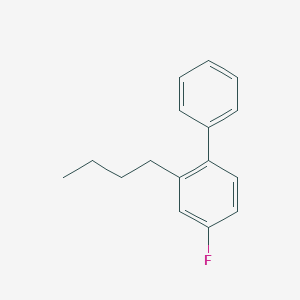
![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
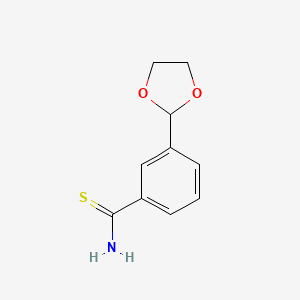
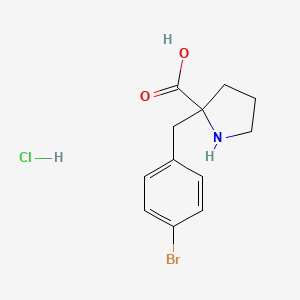
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
